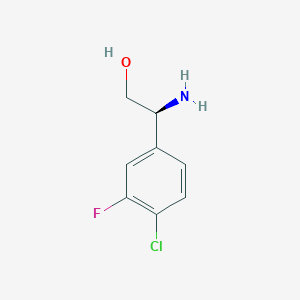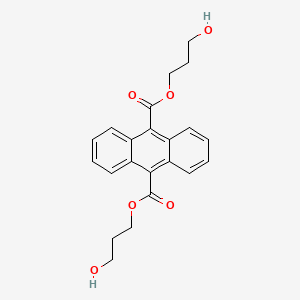
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate: is an organic compound with the molecular formula C22H22O6 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features two 3-hydroxypropyl ester groups attached to the 9 and 10 positions of the anthracene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate typically involves the esterification of anthracene-9,10-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions:
Oxidation: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with new functional groups.
科学的研究の応用
Chemistry: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate is used as a precursor in the synthesis of various anthracene-based compounds. Its photophysical properties make it valuable in the development of fluorescent materials and sensors.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes and imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy and flow cytometry.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
作用機序
The mechanism of action of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate involves its ability to absorb light and undergo electronic transitions. Upon excitation, the compound can emit light, making it useful in fluorescence-based applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis.
類似化合物との比較
Anthracene-9,10-dicarboxylic acid: A precursor to Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate, used in the synthesis of various anthracene derivatives.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound with similar photophysical properties.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of complex organic molecules and materials.
Uniqueness: this compound is unique due to its dual hydroxypropyl ester groups, which enhance its solubility and reactivity compared to other anthracene derivatives. Its specific structure allows for unique photophysical properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
74460-24-5 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC名 |
bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O6/c23-11-5-13-27-21(25)19-15-7-1-2-8-16(15)20(22(26)28-14-6-12-24)18-10-4-3-9-17(18)19/h1-4,7-10,23-24H,5-6,11-14H2 |
InChIキー |
BSCMHFBRDAUTFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)OCCCO)C(=O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



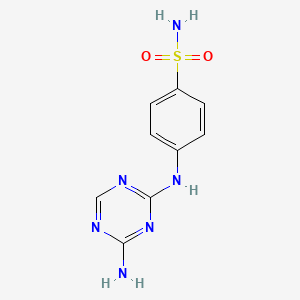
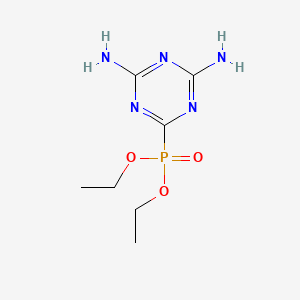
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
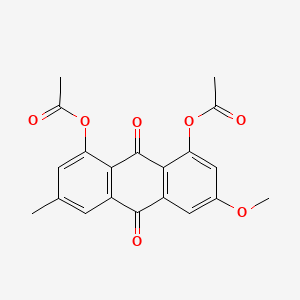



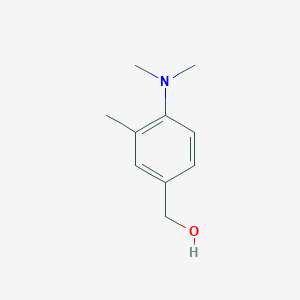

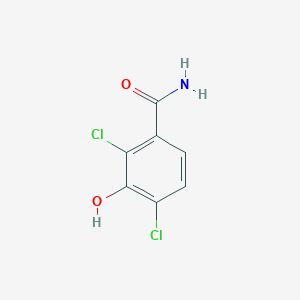
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
